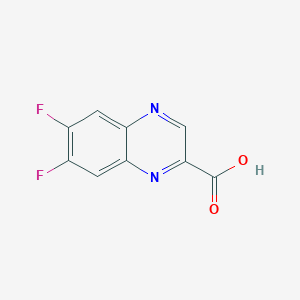

2-Quinoxalinecarboxylic acid, 6,7-difluoro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

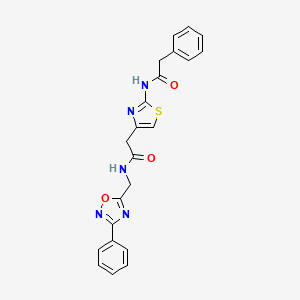

2-Quinoxalinecarboxylic acid, 6,7-difluoro- is a heterocyclic compound . It has an empirical formula of C9H6N2O2 and a molecular weight of 174.16 . The compound has been used in the preparation of N-(2-quinoxaloyl)-α-amino acids and bisquinoxaloyl (bisquinoxalinecarbonyl) derivatives .

Molecular Structure Analysis

The molecular structure of 2-Quinoxalinecarboxylic acid, 6,7-difluoro- is represented by the SMILES stringOC(=O)c1cnc2ccccc2n1 . This represents a quinoxaline ring with a carboxylic acid group at the 2-position . Physical And Chemical Properties Analysis

The melting point of 2-Quinoxalinecarboxylic acid is 208 °C (dec.) (lit.) . The predicted boiling point of 2-Quinolinecarboxylic acid, 6,7-difluoro- is 357.7±37.0 °C and its predicted density is 1.518±0.06 g/cm3 .Applications De Recherche Scientifique

Photolytic Reactions and Photostability

2-Quinoxalinecarboxylic acid, 6,7-difluoro- and its derivatives exhibit interesting photolytic reactions under UV light, which is relevant for understanding the photostability and phototoxicity of these compounds. The photolytic degradation of fluorinated quinolones, including 6,7-difluoro derivatives, involves heterolytic defluorination leading to the generation of aryl cations in solution. This process is pivotal for assessing the environmental fate of these compounds and their potential phototoxic effects when exposed to sunlight (Fasani et al., 1999).

Antibacterial Activity

The synthesis and evaluation of 6,7-difluoro quinoxalinecarboxylic acid derivatives have shown significant antibacterial activity. The structural modification of these molecules, such as the introduction of a difluoromethoxy group at the 6-position and various substituents at the 7-position, has been studied to enhance their antibacterial efficacy. These derivatives have been characterized and evaluated for their potential as novel antibacterial agents, indicating their importance in the development of new therapeutic options for bacterial infections (Krishnan & Lang, 1988).

Analytical Applications

Quinoxaline-2-carboxylic acid and its derivatives, including the 6,7-difluoro variant, have been explored as analytical reagents for the determination of metal ions. Studies have shown the potential of these compounds in the gravimetric determination of metals such as Cu(II), Cd(II), Zn(II), and others, highlighting their utility in analytical chemistry for metal ion analysis (Dutt, Sanayal, & Nag, 1968).

Synthesis and Characterization of Derivatives

Research into the synthesis of new 2-substituted 3-(tri(di)fluoromethyl)quinoxalines from 3-(trifluoromethyl)quinoxalin-2(1H)-one and 3-(tri(di)fluoromethyl)quinoxaline-2-carboxylic acids has yielded a wide range of derivatives. These compounds, including amino, bromo, chloro, and other derivatives, demonstrate the versatility and broad applicability of 6,7-difluoro quinoxalinecarboxylic acid in organic synthesis and the development of novel compounds with potential biological activities (Didenko et al., 2015).

Optoelectronic Properties

The study of Y-shaped tri-fluoromethyl substituted quinoxaline derivatives, including 6,7-difluoro variants, has provided insights into their optical properties, solvatochromism, and aggregation-induced emission (AIE) characteristics. These properties are crucial for the development of new materials for optoelectronic applications, indicating the potential of 6,7-difluoro quinoxalinecarboxylic acid derivatives in the field of material science (Rajalakshmi & Palanisami, 2020).

Mécanisme D'action

While the mechanism of action for 2-Quinoxalinecarboxylic acid, 6,7-difluoro- is not explicitly stated, quinoxaline 1,4-dioxides, a related class of compounds, have shown promise in the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .

Safety and Hazards

Propriétés

IUPAC Name |

6,7-difluoroquinoxaline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F2N2O2/c10-4-1-6-7(2-5(4)11)13-8(3-12-6)9(14)15/h1-3H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQKGMKCGQJAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)N=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(cyanomethyl)-3-[(2-fluorophenyl)sulfanyl]-N-methylpropanamide](/img/structure/B2756664.png)

![N-[(5-methyl-2-furyl)methyl]-2-(6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide](/img/structure/B2756669.png)

![[4-(1-methanesulfonyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]boronic acid](/img/structure/B2756670.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2756676.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide](/img/structure/B2756677.png)

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2756680.png)

![(2-Methyl-5-[1,3]thiazolo[5,4-b]pyridin-2-ylphenyl)amine](/img/structure/B2756681.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine](/img/structure/B2756682.png)

![3-methyl-2-(4-methylbenzyl)-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2756686.png)

![8-(trifluoromethoxy)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B2756687.png)